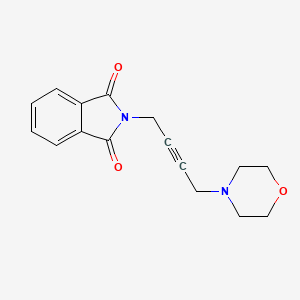

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

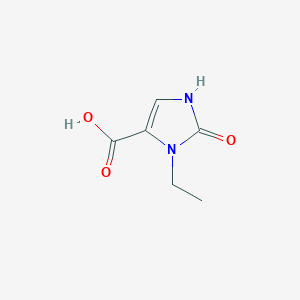

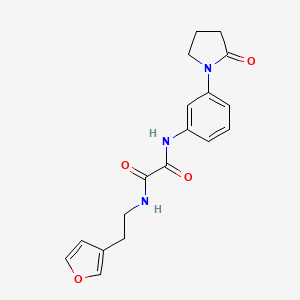

“2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H16N2O3. It is a derivative of isoindole-1,3-dione, also known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones, such as “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione”, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” includes a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用

Synthesis and Chemical Properties

Preparation and Utility of Related Compounds : A study by Klose, Reese, and Song (1997) describes the synthesis of compounds related to 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione, showcasing their potential as sulfur-transfer agents in organic synthesis (Klose, Reese, & Song, 1997).

Catalytic Systems for Isoindoline Derivatives : Research on the development of greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives was presented by Journal et al. (2019), highlighting the environmental benefits and efficiency of using water extract of onion peel ash in the synthesis process (Journal et al., 2019).

Biomedical Applications

- Xanthine Oxidase Inhibitors : Šmelcerović et al. (2013) evaluated derivatives of morpholine-diones for their inhibitory activity against xanthine oxidase and potential anti-inflammatory effects, suggesting applications in treating conditions like gout and excessive uric acid production (Šmelcerović et al., 2013).

Material Science

- Characterization and Application in Material Science : The structural characterization of isoindoline derivatives, as discussed by Dioukhane et al. (2021), underpins their significance in material science, particularly through the use of 1D, COSY, and HSQC 2D NMR spectroscopy (Dioukhane et al., 2021).

Analytical Chemistry

- Electrochemical Sensing : Karimi-Maleh et al. (2016) demonstrated the use of modified carbon paste electrodes with Pt-Co nanoparticles and a dopamine derivative for the sensitive determination of compounds like N-acetylcysteine, showcasing the compound's potential in enhancing analytical methodologies (Karimi-Maleh et al., 2016).

特性

IUPAC Name |

2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPHHNOEWMVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)